molecular formula C15H12ClF3N2O B4667710 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(2-methylphenyl)urea

N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(2-methylphenyl)urea

Cat. No. B4667710
M. Wt: 328.71 g/mol
InChI Key: JXJJOHNSRAZZSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(2-methylphenyl)urea is a chemical compound that belongs to the class of urea herbicides. It is commonly known as Diuron and has been used as a herbicide since the 1950s. Diuron is a broad-spectrum herbicide that is used to control weeds in various crops, including cotton, sugarcane, and citrus.

Mechanism of Action

Diuron works by inhibiting photosynthesis in plants. It binds to the D1 protein in the photosystem II complex, which is responsible for the transfer of electrons during photosynthesis. This results in the disruption of the electron transfer chain, leading to the accumulation of reactive oxygen species and ultimately causing cell death.
Biochemical and Physiological Effects:
Diuron has been shown to have both acute and chronic toxicity effects on aquatic organisms, including fish, amphibians, and invertebrates. It can also have negative impacts on soil microbial communities, leading to reduced soil fertility. Diuron has been found to be persistent in the environment, with a half-life of up to 300 days.

Advantages and Limitations for Lab Experiments

Diuron is a widely used herbicide, making it readily available for use in lab experiments. Its broad-spectrum activity also makes it useful for studying the effects of herbicides on plant physiology. However, its toxicity to aquatic organisms and persistence in the environment make it challenging to use in studies that require long-term exposure.

Future Directions

There are several future directions for research on Diuron. One area of focus is the development of more environmentally friendly herbicides that are less toxic to aquatic organisms and have shorter half-lives in the environment. Another area of research is the use of Diuron in combination with other herbicides to increase efficacy while reducing the overall amount of herbicide needed. Finally, there is a need for more research on the effects of Diuron on soil microbial communities and soil fertility.

Scientific Research Applications

Diuron has been extensively studied for its herbicidal properties. It has been used in various scientific research applications, including soil and water quality studies, plant physiology research, and environmental monitoring. Diuron is also used in the pharmaceutical industry as an intermediate in the synthesis of other compounds.

properties

IUPAC Name

1-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3N2O/c1-9-4-2-3-5-12(9)20-14(22)21-13-8-10(15(17,18)19)6-7-11(13)16/h2-8H,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJJOHNSRAZZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.